N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide
Description
N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and an acetamide-linked indole moiety. The 3,4-dimethoxyphenyl group enhances lipophilicity and may facilitate membrane penetration, while the indole moiety contributes to π-π stacking interactions with biological targets, such as enzymes or receptors . Its molecular formula (C₂₀H₁₉F₃N₄O₃) and weight (420.4 g/mol) suggest moderate bioavailability, comparable to other triazole-based pharmaceuticals .
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-18-9-7-15(13-19(18)30-2)8-10-20-23-22(26-25-20)24-21(28)14-27-12-11-16-5-3-4-6-17(16)27/h3-7,9,11-13H,8,10,14H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
KAPWIVNPVQDOHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of thiosemicarbazides. A representative method involves:
-
Reaction of 3,4-dimethoxyphenethyl hydrazine with carbon disulfide in alkaline conditions to form 5-(3,4-dimethoxyphenethyl)-1,2,4-triazole-3-thione .
-
Desulfurization using hydrazine hydrate or Raney nickel to yield 3-amino-5-(3,4-dimethoxyphenethyl)-1H-1,2,4-triazole .
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | CS₂, KOH | 80°C | 6 h | 72% |
| 2 | NH₂NH₂ | Reflux | 3 h | 68% |
Alkylation of the Triazole Intermediate
The triazole is alkylated with 2-chloro-N-(1H-indol-1-yl)acetamide to introduce the acetamide group:
-
Activation of the carboxylic acid : 1H-Indole-1-acetic acid is treated with oxalyl chloride to form the acid chloride.
-
Coupling reaction : The acid chloride reacts with the triazole amine in the presence of a base (e.g., triethylamine).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 0°C → Room temp. |
| Reaction Time | 12 h |
| Yield | 65–78% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example:
Solid-Phase Synthesis
Immobilized triazole precursors on Wang resin enable iterative coupling, improving purity (≥95%).
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Triazole Formation Yield | Final Product Yield |
|---|---|---|
| Conventional | 72% | 65% |
| Microwave-Assisted | 89% | 78% |
| Solid-Phase | 82% | 81% |
Key Challenges and Solutions
-
Low Solubility : Use of polar aprotic solvents (DMF, DMSO) enhances intermediate solubility.
-
Byproduct Formation : Chromatographic purification (silica gel, eluent: EtOAc/hexane) removes undesired isomers.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide involves several steps that typically include the formation of the triazole ring and subsequent functionalization to introduce the indole moiety. The compound can be synthesized through methods involving cyclization reactions and various coupling strategies that allow for the incorporation of the desired functional groups.
Biological Activities
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit promising anticancer activity. For instance, compounds containing the triazole ring have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics or inhibition of specific kinases involved in cancer progression . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy.
Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Research has demonstrated that triazole derivatives possess significant antibacterial and antifungal activities against a range of pathogens. For example, compounds within this class have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve interference with cell wall synthesis or disruption of nucleic acid metabolism.
Neuroprotective Effects
Emerging studies suggest that certain triazole derivatives may exhibit neuroprotective effects. These compounds have been investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The potential for these compounds to cross the blood-brain barrier enhances their applicability in treating central nervous system disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the indole or triazole moieties can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the indole ring | Alters binding affinity to targets |
| Variations in triazole substituents | Enhances antimicrobial potency |
| Changes in alkyl chain length | Affects solubility and bioavailability |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anticancer Study : A recent study evaluated a series of triazole derivatives against breast cancer cell lines. The results showed that specific substitutions on the triazole ring enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : Another investigation focused on assessing the antimicrobial properties of various triazole derivatives against clinical isolates of multidrug-resistant bacteria. Compounds similar to this compound demonstrated superior activity compared to traditional antibiotics .
- Neuroprotection Research : An experimental study assessed the neuroprotective effects of triazole derivatives in animal models of neurodegeneration. The findings indicated a significant reduction in neuroinflammation and oxidative stress markers following treatment with these compounds .
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The triazole and indole moieties are known to engage in hydrogen bonding and π-π interactions, which could facilitate binding to proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to the chlorophenoxy group in ’s compound, which may improve receptor binding in CNS targets . Indole vs.
Synthetic Pathways :
- The target compound likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, similar to ’s methodology for 1,2,3-triazoles . However, 1,2,4-triazoles (as in the target) often require alternative catalysts, such as zeolites or pyridine, as seen in .
Spectroscopic Comparisons :
- IR Spectroscopy : The target’s C=O stretch (~1670–1680 cm⁻¹) aligns with acetamide derivatives in and , confirming the amide linkage .
- NMR : The indole proton signals (δ 7.0–8.5 ppm) in the target resemble those in ’s indole-containing oxadiazoles, though the triazole core shifts resonance peaks upfield .
Biological Activity :
- While direct bioactivity data for the target compound is lacking, structurally similar compounds in and exhibit anti-exudative and antiproliferative activities. For example, furan-substituted triazoles () showed 60–70% inhibition of inflammation at 10 mg/kg, suggesting the target’s indole group could enhance efficacy .
Research Implications and Gaps
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group’s electron-donating nature may improve solubility compared to ’s dichlorophenyl group but could reduce metabolic stability .
- Triazole Isomerism : 1,2,4-Triazoles (target) vs. 1,2,3-triazoles () exhibit distinct hydrogen-bonding patterns, impacting crystal packing and solubility .
- Need for In Vivo Studies : The target compound’s structural similarity to bioactive analogs (e.g., ’s anti-inflammatory agents) warrants further investigation into its pharmacokinetics and toxicity .
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide is a compound of growing interest due to its potential therapeutic applications. This article explores its biological activity based on various research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound features a triazole ring linked to an indole moiety, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl group may enhance its pharmacological properties through interactions with biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance:
- A study reported that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. Research indicates that derivatives can inhibit the growth of bacteria and fungi:
- In vitro studies showed that triazole derivatives had notable activity against Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these pathogens .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been documented as well:
- Compounds similar to this compound demonstrated the ability to reduce pro-inflammatory cytokines in cell culture models, indicating a potential role in managing inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many triazole compounds act as inhibitors of enzymes such as cyclooxygenases (COX), which are crucial in inflammatory processes.
- Cell Cycle Arrest : Some studies suggest that triazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Triazole Formation : Cyclization using hydrazine derivatives under controlled pH (7–9) and temperature (60–80°C) .
- Indole Functionalization : Alkylation of indole with chloroacetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF .
- Coupling Reactions : Amide bond formation between the triazole and indole moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–25°C .
Optimization : Reaction yields (~60–75%) depend on precise stoichiometry, solvent choice (e.g., ethanol for triazole cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR (¹H/¹³C): Assigns protons (e.g., indole NH at δ 10.5–11.0 ppm) and carbons (amide carbonyl at ~170 ppm) .
- HRMS : Validates molecular weight (435.5 g/mol; [M+H]⁺ at m/z 436.192) .
- Purity Assessment :
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) influence bioactivity?
- Substituent Effects :
- 5-Methoxy Indole (): Enhances solubility and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
- 4-Methoxy Indole (): Alters steric hindrance, reducing binding affinity by ~30% in enzyme inhibition assays .
- Design Strategy : Comparative molecular docking (AutoDock Vina) and SAR studies prioritize substituents at C3/C4 of the phenyl group for target selectivity .
Q. What methodologies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM for EGFR inhibition):
- Experimental Variables :
- Assay Conditions : ATP concentration (1 mM vs. 10 mM) impacts competitive inhibition .
- Cell Lines : Differences in membrane permeability (e.g., HeLa vs. MCF-7) .
Q. How can computational tools guide the refinement of this compound’s crystal structure?
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- In Silico Prediction : LogP reduction from 3.2 to 2.1 via PEGylation (Schrödinger QikProp) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
